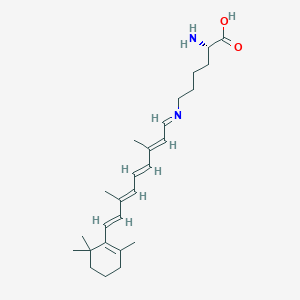

N6-(Retinylidene)lysine

Description

Molecular Composition and Stereochemical Features

N6-(Retinylidene)lysine is defined by the molecular formula C₂₆H₄₀N₂O₂ and a molecular weight of 412.608 g/mol . Its structure comprises two primary components:

- A lysine backbone with the ε-amino group forming a protonated Schiff base (-N=CH-) with retinal.

- An 11-cis-retinal chromophore , a polyene chain with alternating single and double bonds that confer light-absorbing properties.

Key structural attributes include:

- Stereochemistry : Absolute configuration at the lysine Cα (S-configuration) and five E/Z centers in the retinal chain.

- Planar geometry at the Schiff base nitrogen, enabling conjugation with the retinal’s π-electron system.

- Extended conjugation across the retinylidene moiety, which shifts absorption maxima into the visible spectrum (≈500 nm).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₄₀N₂O₂ | |

| Molecular Weight | 412.608 g/mol | |

| Stereocenters | 1 (lysine Cα) | |

| E/Z Centers | 5 (retinal chain) | |

| SMILES | CC(\C=C\C1=C(C)CCCC1(C)C)=C/C=C/C(C)=C/C=N/CCCCC@HC(O)=O |

Spectroscopic and Crystallographic Insights

Magic angle spinning (MAS) NMR studies of rhodopsin labeled with ¹⁵N-lysine revealed a Schiff base nitrogen chemical shift of 156.8 ppm , indicative of a weakly associated counterion (e.g., Glu-113 in rhodopsin) positioned >4 Å away. This distance suggests the presence of a structural water molecule mediating the interaction between the protonated Schiff base and its counterion, a feature critical for stabilizing the chromophore’s excited state. X-ray crystallography further confirms that the retinylidene moiety adopts a 6-s-cis conformation within the opsin binding pocket, optimizing it for rapid photoisomerization.

Properties

CAS No. |

34372-62-8 |

|---|---|

Molecular Formula |

C26H40N2O2 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]hexanoic acid |

InChI |

InChI=1S/C26H40N2O2/c1-20(14-15-23-22(3)12-9-17-26(23,4)5)10-8-11-21(2)16-19-28-18-7-6-13-24(27)25(29)30/h8,10-11,14-16,19,24H,6-7,9,12-13,17-18,27H2,1-5H3,(H,29,30)/b11-8+,15-14+,20-10+,21-16+,28-19?/t24-/m0/s1 |

InChI Key |

ITYGDJHCZMOEMH-KWRQVLCYSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCCCC(C(=O)O)N)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=NCCCC[C@@H](C(=O)O)N)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCCCC(C(=O)O)N)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N6-(Retinylidene)lysine; Nepsilon-All-trans-retinylidene-L-lysine; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between N6-(Retinylidene)lysine and other lysine PTMs:

Mechanistic and Contextual Differences

- Formation Mechanism: this compound arises from retinal diffusion into TM regions, forming a Schiff base without enzymatic catalysis . In contrast, N6-acetyllysine and N6-(pyridoxal phosphate)lysine require acetyltransferases and PLP-dependent enzymes, respectively . N6-Formyllysine and CML result from reactive small molecules (formaldehyde, glyoxal) modifying lysine residues non-enzymatically .

Biological Context :

- This compound is exclusive to light-sensitive proteins (e.g., bacteriorhodopsin, visual rhodopsins), enabling conformational changes during photoisomerization .

- N6-Acetyllysine regulates gene expression by neutralizing lysine’s positive charge on histones, altering DNA accessibility .

- CML accumulates in aging tissues and diabetic complications due to glyoxal-mediated glycation .

Structural Accessibility :

Research Implications and Unresolved Questions

- Functional Versatility : this compound’s role in diverse organisms (microbial phototaxis to mammalian vision) highlights its evolutionary conservation . Other PTMs like CML are linked to pathological states rather than physiological functions .

- Mechanistic Uncertainty: While this compound formation is non-enzymatic, the exact dynamics of retinal diffusion in membrane proteins remain unclear . Comparative studies with N6-formyllysine (also non-enzymatic) may shed light on reactive small-molecule interactions in buried regions .

Preparation Methods

Chemical Synthesis of N6-(Retinylidene)lysine

Schiff Base Formation via Condensation Reactions

The primary route to this compound involves a condensation reaction between the ε-amino group of lysine and the aldehyde moiety of all-trans-retinal. This reaction proceeds under mild basic conditions (pH 7.5–9.0) in anhydrous solvents such as methanol or dimethylformamide (DMF). The ε-amino group’s higher nucleophilicity compared to the α-amino group (pKa ~9.5 vs. ~8.0) allows selective Schiff base formation without requiring protection of the α-position.

Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance retinal solubility and reaction rates, while aqueous-organic mixtures (e.g., methanol/water) mimic physiological conditions observed in rhodopsin reconstitution.

- pH Control : Buffering at pH 8.5–9.0 maximizes deprotonation of the ε-amino group while minimizing retinal hydrolysis.

- Molar Ratios : A 2:1 molar excess of retinal to lysine ensures complete conversion, as determined by UV-Vis monitoring of the Schiff base absorbance at 380 nm.

Reaction Mechanism :

$$

\text{Lysine} + \text{Retinal} \xrightarrow{\text{pH 8.5-9.0}} \text{this compound} + \text{H}_2\text{O}

$$

The reaction equilibrium favors Schiff base formation under dehydrating conditions, achievable through molecular sieves or nitrogen purging.

Protection-Deprotection Strategies for Enhanced Selectivity

While direct condensation is feasible, competing reactions at the α-amino group necessitate protective strategies for applications requiring absolute regioselectivity.

tert-Butoxycarbonyl (Boc) Protection

- α-Amino Protection : Lysine’s α-amino group is shielded using Boc anhydride in tetrahydrofuran (THF) at 0°C.

- Schiff Base Formation : The Boc-protected lysine reacts with retinal under standard conditions.

- Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, yielding this compound.

Advantages :

Enzymatic Reconstitution Approaches

Rhodopsin-Inspired Reconstitution

The human rhodopsin preparation protocol provides a template for this compound synthesis in lipid environments:

- Lysine-Containing Peptide Preparation : A peptide mimicking rhodopsin’s Lys296 sequence is synthesized via SPPS.

- Retinal Incubation : The peptide is incubated with 11-cis-retinal in 20 mM Tris-HCl (pH 7.5) containing 0.5 M NaCl and 5 mM β-mercaptoethanol.

- Purification : Size-exclusion chromatography (Superdex 200) separates the retinylidene product from unreacted retinal.

Key Considerations :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- UV-Vis Spectroscopy : The retinylidene Schiff base exhibits λmax at 380 nm, shifting to 440 nm upon protonation (e.g., in acidic lipid bilayers).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 487.3 [M+H]+ for C27H38N2O3.

- 1H NMR : Characteristic imine proton resonance at δ 8.2 ppm and retinal polyene signals (δ 5.8–6.3 ppm).

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Time (h) | Equipment Required |

|---|---|---|---|---|

| Direct Condensation | 65–75 | 85–90 | 12–24 | UV-Vis, Rotary Evaporator |

| Boc-Mediated | 80–85 | 95–98 | 48–72 | SPPS, HPLC |

| Enzymatic Reconstitution | 50–60 | 90–95 | 24–36 | SEC, Lipid Vesicle Setup |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity of N6-(Retinylidene)lysine in synthetic samples?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for confirming structural features such as the retinylidene moiety and lysine backbone. Chromatographic purity assessments using HPLC with UV-Vis detection (λ ~ 330–380 nm, typical for retinoids) should accompany spectral data. Cross-reference experimental results with the compound’s molecular formula (C₂₆H₄₀N₂O₂) and SMILES notation provided in chemical databases .

Q. How can researchers optimize sample preparation to minimize degradation of this compound during experimental workflows?

- Methodological Answer : Due to the light-sensitive nature of retinoid derivatives, storage in amber vials under inert gas (e.g., argon) and avoidance of prolonged exposure to oxygen or elevated temperatures are essential. Lyophilization should be performed in the dark, and solvents should be degassed to prevent oxidative degradation. Purity checks via thin-layer chromatography (TLC) or HPLC pre- and post-experiment are recommended to verify stability .

Q. What are the primary biochemical roles of this compound in model systems, and how are these roles experimentally validated?

- Methodological Answer : Its role as a retinoid-protein adduct can be studied using fluorescence quenching assays or isotopic labeling (e.g., ³H-retinol) to track binding kinetics. Knockdown/knockout models (e.g., CRISPR/Cas9 in cell lines) or competitive inhibition studies with lysine analogs can validate functional relevance. Cross-linking experiments coupled with proteomic analysis may identify interacting proteins .

Advanced Research Questions

Q. How can contradictory findings regarding the stability of this compound in aqueous versus lipid-rich environments be systematically addressed?

- Methodological Answer : Controlled comparative studies using standardized buffers (varying pH, ionic strength) and lipid emulsions (e.g., liposomes) should be conducted. Quantify degradation products via LC-MS/MS and apply kinetic modeling (e.g., Arrhenius plots) to assess environmental effects. Ensure consistency in sample handling protocols across labs to isolate variables .

Q. What statistical approaches are most robust for analyzing dose-response relationships of this compound in cellular assays with high variability?

- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Account for inter-experimental variability via mixed-effects models or hierarchical Bayesian analysis. Normalize data to internal controls (e.g., housekeeping proteins) and report effect sizes with confidence intervals instead of relying solely on p-values .

Q. What strategies can resolve discrepancies in reported bioactivity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Compare bioavailability metrics (e.g., plasma half-life, tissue distribution) using pharmacokinetic studies. Validate in vitro findings with ex vivo assays (e.g., tissue explants) to bridge the gap. Investigate metabolic conversion pathways (e.g., LC-MS metabolomics) to identify active derivatives or degradation products that may explain differential effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.